molecular formula C6H11ClN2O2S2 B3417578 5-(2-Aminoethyl)thiophene-2-sulfonamide hydrochloride CAS No. 109213-14-1

5-(2-Aminoethyl)thiophene-2-sulfonamide hydrochloride

Cat. No.: B3417578
CAS No.: 109213-14-1
M. Wt: 242.8 g/mol
InChI Key: SEGMFFUUSBLGIW-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)thiophene-2-sulfonamide hydrochloride is a thiophene-based sulfonamide derivative with a molecular formula of C₆H₁₁ClN₂O₂S₂ (base: C₆H₁₀N₂O₂S₂; HCl: 36.46 g/mol) and a molecular weight of 242.74 g/mol . Its structure features a thiophene ring substituted at the 5-position with a 2-aminoethyl group and at the 2-position with a sulfonamide moiety. The compound’s SMILES notation is C1=C(SC(=C1)S(=O)(=O)N)CCN·Cl, and its InChIKey is ZQZFXEBUKQSRPZ-UHFFFAOYSA-N .

Thiophene sulfonamides are widely explored in medicinal chemistry due to their bioisosteric similarity to benzene derivatives and enhanced metabolic stability .

Properties

IUPAC Name

5-(2-aminoethyl)thiophene-2-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2S2.ClH/c7-4-3-5-1-2-6(11-5)12(8,9)10;/h1-2H,3-4,7H2,(H2,8,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGMFFUUSBLGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)N)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109213-14-1
Record name 2-Thiophenesulfonamide, 5-(2-aminoethyl)-, hydrochloride (1:1)
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Record name 5-(2-aminoethyl)thiophene-2-sulfonamide hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)thiophene-2-sulfonamide hydrochloride typically involves the reaction of thiophene-2-sulfonyl chloride with 2-aminoethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including purity analysis and stability testing .

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)thiophene-2-sulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbonic Anhydrase Inhibition

The primary application of 5-(2-Aminoethyl)thiophene-2-sulfonamide hydrochloride lies in its role as a carbonic anhydrase inhibitor . Carbonic anhydrases are enzymes that regulate pH and fluid balance in the body, making them critical targets for treating conditions like glaucoma and edema. Inhibition of these enzymes can help reduce intraocular pressure (IOP), which is particularly beneficial in managing glaucoma .

Therapeutic Potential

  • Glaucoma Treatment : The compound has been explored for its ability to lower IOP, which is crucial for preventing damage to the optic nerve in glaucoma patients. Research indicates that sulfonamide derivatives can effectively inhibit carbonic anhydrases, providing a pathway for developing new glaucoma medications .
  • Other Applications : Beyond glaucoma, the compound's inhibitory effects may extend to other conditions linked to carbonic anhydrase activity, such as certain types of stroke and vascular diseases .

Mechanistic Studies

Research has focused on understanding the mechanism by which this compound interacts with carbonic anhydrases. Studies have indicated that the specific aminoethyl substitution enhances binding affinity and selectivity towards these enzymes compared to other similar compounds. This specificity could lead to more effective therapeutic applications while minimizing side effects.

Structure-Activity Relationship (SAR) Studies

The compound has been involved in SAR studies where modifications to its structure were systematically analyzed to determine their effects on biological activity. For instance, variations in the amino group or the thiophene ring can significantly influence the compound's efficacy as an enzyme inhibitor .

Case Study: Inhibition of Carbonic Anhydrases

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thiophene sulfonamides, including this compound, exhibited potent inhibition against various isoforms of carbonic anhydrases. The research highlighted the compound's potential for further development into clinically relevant drugs for managing elevated IOP and other related conditions .

Electrochemical Synthesis Techniques

Recent advancements in synthesis methods have also been explored, including electrochemical approaches that enhance yield and efficiency when producing sulfonamides like this compound. These methods not only streamline production but also maintain high purity levels essential for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)thiophene-2-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the sulfonamide group can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Thiophene vs. Heterocyclic Cores: The target compound’s thiophene ring offers electronic and steric properties distinct from furan (e.g., Ranitidine-related compound ) or benzothiophene (e.g., antipsychotic candidate ).

Functional Group Variations: Sulfonamide vs. Sulfonyl Chloride: The sulfonamide group in the target compound improves water solubility compared to the reactive sulfonyl chloride in 5-(Acetamidomethyl)thiophene-2-sulfonyl chloride, which is primarily used for covalent modifications . Aminoethyl vs.

Pharmacological Potential: While 2-phenylbenzo[b]thiophene-3-ethanamine hydrochloride demonstrates antipsychotic activity , the target compound’s sulfonamide group may confer inhibitory effects on enzymes like carbonic anhydrases or kinases, analogous to other sulfonamide drugs.

Physicochemical and Toxicological Considerations

  • Solubility : The hydrochloride salt form enhances aqueous solubility compared to neutral analogs (e.g., 2-Thiopheneethylamine ).
  • Toxicity: Limited toxicological data are available for thiophene derivatives. For example, Thiophene fentanyl hydrochloride (structurally distinct but shares a thiophene core) has uncharacterized toxicity, highlighting the need for caution in handling .

Research and Development Insights

  • Synthetic Utility: The acetamidomethyl group in 5-(Acetamidomethyl)thiophene-2-sulfonyl chloride serves as a protective group during synthesis, whereas the target compound’s aminoethyl group is poised for further functionalization (e.g., conjugation with carboxylates) .

Biological Activity

5-(2-Aminoethyl)thiophene-2-sulfonamide hydrochloride, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C8_{8}H10_{10}N2_{2}O2_{2}S and a molecular weight of approximately 202.24 g/mol. Its structure includes a thiophene ring, an aminoethyl side chain, and a sulfonamide functional group, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 μg/mL
Escherichia coli30 μg/mL
Bacillus subtilis20 μg/mL
Pseudomonas aeruginosa35 μg/mL

The compound's MIC values suggest it is particularly potent against Staphylococcus aureus and Bacillus subtilis, which are often implicated in clinical infections .

Anti-inflammatory Activity

In addition to its antimicrobial effects, the compound has been studied for its anti-inflammatory properties. Experimental models have shown that it can reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and bacterial growth pathways. The sulfonamide moiety is known to mimic p-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby disrupting folate metabolism essential for bacterial growth .

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to traditional antibiotics against resistant strains of bacteria .
  • Inflammation Reduction : In a controlled experiment involving inflammatory models in mice, administration of the compound resulted in a significant decrease in pro-inflammatory cytokines (TNF-α and IL-6), suggesting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(2-aminoethyl)thiophene-2-sulfonamide hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via sulfonylation of 5-(2-aminoethyl)thiophene-2-thiol with chlorosulfonic acid, followed by reaction with ammonia or amines. Key variables include temperature (0–5°C for sulfonylation to avoid side reactions), solvent selection (e.g., dichloromethane for improved solubility), and stoichiometric control of sulfonyl chloride intermediates. Purification often involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and methanol/dichloromethane eluents .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the sulfonamide group (δ 7.5–8.0 ppm for aromatic protons) and ethylamine moiety (δ 2.8–3.2 ppm for CH2_2-NH2_2).
  • HPLC-MS : Reversed-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities, while ESI-MS detects the molecular ion peak at m/z 206.29 (M+H+^+) .
  • Elemental Analysis : Validates stoichiometry (C6_6H10_{10}N2_2O2_2S2_2) with ≤0.3% deviation for C, H, N.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation of the thiophene ring and hydrolysis of the sulfonamide group. Aqueous solutions (pH 6–7) are stable for ≤48 hours at 4°C. Avoid prolonged exposure to light or humidity .

Q. What preliminary assays are used to screen its biological activity?

  • Methodological Answer :

  • Antimicrobial Assays : Broth microdilution (CLSI guidelines) to determine MIC against S. aureus and E. coli.
  • Enzyme Inhibition : Fluorometric assays for dihydropteroate synthase (DHPS) activity, using NADPH depletion as a readout .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thiophene ring) affect structure-activity relationships (SAR) in antimicrobial applications?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., –CF3_3) at the 5-position of the thiophene ring to enhance DHPS binding affinity. Compare IC50_{50} values via dose-response curves. For example, trifluoromethyl derivatives show 10-fold lower IC50_{50} than unmodified analogs due to increased hydrophobic interactions with the enzyme’s active site .

Q. What mechanistic insights explain its inhibition of bacterial dihydropteroate synthase (DHPS)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations reveal hydrogen bonding between the sulfonamide group and DHPS’s p-aminobenzoic acid (PABA) binding pocket. Competitive inhibition is confirmed via Lineweaver-Burk plots showing increased KmK_m for PABA in the presence of the compound .

Q. How can researchers resolve contradictions in reported IC50_{50} values across different in vitro studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Control pH (7.4), temperature (37°C), and enzyme concentration (0.1–1.0 µM).
  • Validate Purity : Use HPLC to confirm ≥95% purity; trace impurities (e.g., unreacted sulfonyl chloride) may artificially elevate IC50_{50}.
  • Cross-Validate with Orthogonal Methods : Compare fluorometric assays with radiometric 14^{14}C-PABA incorporation assays .

Q. What advanced analytical strategies are recommended for quantifying trace impurities in this compound?

  • Methodological Answer :

  • LC-HRMS : Orbitrap-based systems with ppm-level mass accuracy identify impurities like 5-(2-aminoethyl)thiophene-2-sulfonic acid (Δm/z +16).
  • NMR Relaxation Editing : Suppresses signals from the main compound to enhance detection of low-abundance contaminants (e.g., ethylamine hydrochloride byproducts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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